molecular formula C21H15Cl2N3O2 B4898240 N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,5-DICHLORO-4-METHOXYBENZAMIDE

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,5-DICHLORO-4-METHOXYBENZAMIDE

Cat. No.: B4898240
M. Wt: 412.3 g/mol
InChI Key: HLZGMQUQFUAEIZ-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,5-DICHLORO-4-METHOXYBENZAMIDE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,5-DICHLORO-4-METHOXYBENZAMIDE typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of the benzimidazole core, which is achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

    Formation of the Benzamide: The benzimidazole derivative is then reacted with 3,5-dichloro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the target benzamide compound.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,5-DICHLORO-4-METHOXYBENZAMIDE undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,5-DICHLORO-4-METHOXYBENZAMIDE has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Medicine: Due to its structural similarity to other bioactive benzimidazole derivatives, it is investigated for its potential anticancer properties.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,5-DICHLORO-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets . The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other cellular proteins, contributing to its antimicrobial and antiviral activities.

Comparison with Similar Compounds

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,5-DICHLORO-4-METHOXYBENZAMIDE can be compared with other benzimidazole derivatives :

    Benzimidazole: The parent compound, known for its broad-spectrum biological activities.

    Albendazole: An antiparasitic drug used to treat a variety of parasitic worm infestations.

    Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD).

    Mebendazole: Another antiparasitic drug with a similar mechanism of action to albendazole.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2/c1-28-19-15(22)10-13(11-16(19)23)21(27)24-14-6-4-5-12(9-14)20-25-17-7-2-3-8-18(17)26-20/h2-11H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZGMQUQFUAEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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